Cas no 1207040-66-1 (methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate)

methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate structure
1207040-66-1 structure
商品名:methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate
CAS番号:1207040-66-1
MF:C18H22N2O4
メガワット:330.378284931183
CID:6011358
PubChem ID:49676818

methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate
    • methyl 3-[(2-oxo-1H-pyridine-3-carbonyl)amino]adamantane-1-carboxylate
    • AKOS024525631
    • SR-01000925798
    • CCG-342168
    • (1r,3s,5R,7S)-methyl 3-(2-oxo-1,2-dihydropyridine-3-carboxamido)adamantane-1-carboxylate
    • 1207040-66-1
    • F5860-4090
    • VU0526446-1
    • SR-01000925798-1
    • インチ: 1S/C18H22N2O4/c1-24-16(23)17-6-11-5-12(7-17)9-18(8-11,10-17)20-15(22)13-3-2-4-19-14(13)21/h2-4,11-12H,5-10H2,1H3,(H,19,21)(H,20,22)
    • InChIKey: AYYAASOVTADQMU-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C12CC3CC(C1)CC(C3)(C2)NC(C1=CC=CNC1=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 330.15795719g/mol
  • どういたいしつりょう: 330.15795719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 665
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 84.5Ų

methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5860-4090-1mg
methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate
1207040-66-1
1mg
$54.0 2023-09-09
Life Chemicals
F5860-4090-2mg
methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate
1207040-66-1
2mg
$59.0 2023-09-09
Life Chemicals
F5860-4090-5mg
methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate
1207040-66-1
5mg
$69.0 2023-09-09
Life Chemicals
F5860-4090-40mg
methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate
1207040-66-1
40mg
$140.0 2023-09-09
Life Chemicals
F5860-4090-3mg
methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate
1207040-66-1
3mg
$63.0 2023-09-09
Life Chemicals
F5860-4090-10μmol
methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate
1207040-66-1
10μmol
$69.0 2023-09-09
Life Chemicals
F5860-4090-5μmol
methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate
1207040-66-1
5μmol
$63.0 2023-09-09
Life Chemicals
F5860-4090-10mg
methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate
1207040-66-1
10mg
$79.0 2023-09-09
Life Chemicals
F5860-4090-20mg
methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate
1207040-66-1
20mg
$99.0 2023-09-09
Life Chemicals
F5860-4090-15mg
methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate
1207040-66-1
15mg
$89.0 2023-09-09

methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate 関連文献

methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylateに関する追加情報

Introduction to Methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate (CAS No: 1207040-66-1)

Methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate, a compound with the CAS number 1207040-66-1, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure combines the stability of the adamantane core with the bioactive potential of the dihydropyridine moiety, making it a compound of considerable interest in drug discovery and development.

The molecular framework of methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate is characterized by its unique blend of rigid and flexible components. The adamantane ring, known for its exceptional stability and resistance to metabolic degradation, serves as an ideal scaffold for developing bioactive molecules. This structural feature enhances the compound's potential to interact with biological targets in a stable manner, thereby improving its pharmacokinetic properties.

Complementing the adamantane core is the 2-oxo-1,2-dihydropyridine moiety, which is a well-known pharmacophore in medicinal chemistry. This group is particularly recognized for its role in cardiovascular therapy, where it exerts effects such as vasodilation and calcium channel modulation. The incorporation of this moiety into the adamantane scaffold suggests that methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate may exhibit similar pharmacological activities, making it a promising candidate for further investigation in therapeutic applications.

The amido functional group at the 3-position of the dihydropyridine ring adds another layer of complexity to the molecule. Amides are frequently employed in drug design due to their ability to form hydrogen bonds and their role as bioisosteres. In this context, the amido group may contribute to the compound's binding affinity and selectivity towards specific biological targets. This feature is particularly relevant in the development of targeted therapies, where precise interaction with disease-causing proteins is essential.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate and biological targets. These studies have highlighted the potential of this compound to interact with enzymes and receptors involved in various disease pathways. For instance, preliminary computational analyses suggest that it may bind to enzymes associated with metabolic disorders, offering a novel approach to managing such conditions.

In vitro studies have begun to unravel the pharmacological profile of methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate. Initial experiments have demonstrated its ability to modulate certain enzymatic activities relevant to inflammation and pain signaling. These findings align with the known effects of dihydropyridine derivatives and suggest that this compound may have therapeutic potential in conditions characterized by these biological pathways.

The synthesis of methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate represents a testament to the progress in synthetic organic chemistry. The multi-step synthesis involves sophisticated reactions that showcase the versatility of modern chemical methodologies. This synthetic route not only highlights the compound's accessibility but also underscores its feasibility for large-scale production, which is crucial for pharmaceutical applications.

The structural integrity and functional diversity of methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate make it an attractive candidate for further exploration in drug discovery. Ongoing research aims to optimize its pharmacological properties through structural modifications and analog design. By leveraging cutting-edge techniques such as high-throughput screening and structure-based drug design, scientists hope to identify derivatives with enhanced efficacy and reduced side effects.

The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structural features may make it suitable for use in diagnostic imaging and biomarker detection. For instance, radiolabeled derivatives could be employed in positron emission tomography (PET) scans to visualize biological processes associated with diseases like cancer and neurodegenerative disorders.

The safety profile of methyl 3-(2-oxo-1,2-dihydropyridine-3-amido)adamantane-1-carboxylate is under rigorous evaluation through preclinical studies. These investigations focus on assessing its toxicity, pharmacokinetics, and potential interactions with other drugs. A comprehensive understanding of its safety profile is essential before transitioning to clinical trials and eventual therapeutic use.

In conclusion, methyl 3-(2 oxo - 1 , 2 dihydrop y rid ine - 3 am ido ) adam ant ane - 1 car box yl ate ( CAS No: 1207040 -66 -1 ) stands out as a promising molecule with significant potential in pharmaceutical research . Its unique structural composition , combined with emerging data on its pharmacological effects , positions it as a valuable asset in the quest for novel therapeutics . As research continues to uncover new applications and refine synthetic methodologies , this compound is poised to play a pivotal role in advancing medical science .

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